N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide
Description
“N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[52202,6]undec-8-ene-4-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4OS/c15-11(16)12-18-19-13(22-12)17-14(21)20-5-9-7-1-2-8(4-3-7)10(9)6-20/h1-2,7-11H,3-6H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSDERCACOHMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2CN(C3)C(=O)NC4=NN=C(S4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide” typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the 1,3,4-thiadiazole ring through cyclization reactions.
- Introduction of the difluoromethyl group via fluorination reactions.
- Construction of the azatricyclo[5.2.2.02,6]undec-8-ene core through a series of cyclization and rearrangement reactions.
- Coupling of the carboxamide group to the azatricyclo core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and other functional groups may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target the carboxamide group or other reducible functionalities.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the difluoromethyl group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide” could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for the development of new drugs, particularly if it shows promising biological activity.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide” would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiadiazole derivatives, azatricyclo compounds, and carboxamides with comparable structural features.
Uniqueness
The uniqueness of “N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide” lies in its combination of functional groups and structural motifs, which could confer unique chemical and biological properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
